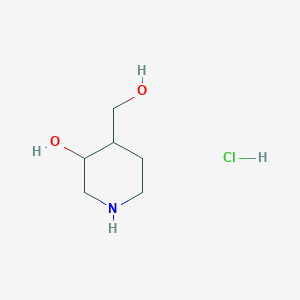
4-(Hydroxymethyl)-3-piperidinol HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in literature. For instance, a synthetic method of 4-(chloromethyl)pyridine hydrochloride involves several steps including oxidation, reaction with methanol, reduction, and reaction with thionyl chloride . Another example is the synthesis of coordination compounds with 4-(hydroxymethyl)pyridine as a co-ligand .
Molecular Structure Analysis
The molecular structure of 4-(Hydroxymethyl)imidazole hydrochloride consists of a imidazole ring attached to a hydroxymethyl group . The structure of similar compounds can be viewed using various tools like JSmol .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, Tris or tris(hydroxymethyl)aminomethane is an organic compound that is extensively used in biochemistry and molecular biology as a component of buffer solutions . It undergoes reactions associated with typical amines, such as condensations with aldehydes .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, Tris has a density of 1.328g/cm3, is a white crystalline powder, and is soluble in water . 4-(Hydroxymethyl)imidazole hydrochloride has a molecular formula of C4H7ClN2O and an average mass of 134.564 Da .
Scientific Research Applications
Role in Drug Designing
Piperidines, including 4-(Hydroxymethyl)piperidin-3-ol hydrochloride, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Pharmaceutical Applications
The pharmaceutical applications of synthetic and natural piperidines, including 4-(Hydroxymethyl)piperidin-3-ol hydrochloride, have been extensively studied . These studies cover the latest scientific advances in the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Anticancer Applications
Piperidine derivatives, including 4-(Hydroxymethyl)piperidin-3-ol hydrochloride, are being utilized in different ways as anticancer agents . For example, a series of piperidine derivatives were tested for their antitumor activity against most of the human tumor cells, and all the assessed compounds exposed significant antitumor properties .
Antiviral Applications
Piperidine derivatives are also being utilized as antiviral agents . The specific mechanisms and effectiveness of these compounds in antiviral applications are subjects of ongoing research .
Antimicrobial and Antifungal Applications
Piperidine derivatives have shown effectiveness as antimicrobial and antifungal agents . This makes them valuable in the development of new treatments for various infectious diseases .
Analgesic and Anti-inflammatory Applications
Compounds with the piperidine moiety, including 4-(Hydroxymethyl)piperidin-3-ol hydrochloride, show a wide variety of biologic activities, including analgesic and anti-inflammatory effects .
Antipsychotic Applications
Piperidine derivatives are being utilized as antipsychotic agents . This highlights the potential of these compounds in the treatment of various psychiatric disorders .
Synthesis of Biologically Active Piperidines
4-Piperidinemethanol, a compound closely related to 4-(Hydroxymethyl)piperidin-3-ol hydrochloride, may be used in the preparation of N - tert -butoxycarbonyl-4-hydroxymethyl piperidine desferrioxamine B (DFO) containing third generation triazine dendrimer . This suggests potential applications of 4-(Hydroxymethyl)piperidin-3-ol hydrochloride in the synthesis of biologically active piperidines .
Mechanism of Action
Target of Action
The primary target of 4-(Hydroxymethyl)piperidin-3-ol hydrochloride is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and plays a crucial role in the process of HIV-1 entry .
Mode of Action
The compound interacts with the CCR5 receptor, acting as an antagonist . It contains a basic nitrogen atom, which is believed to anchor the ligand to the CCR5 receptor via a strong salt-bridge interaction . This interaction blocks the receptor, preventing HIV-1 from entering the cell .
Biochemical Pathways
The compound affects the pathway involving the CCR5 receptor. By blocking this receptor, it prevents the entry of HIV-1 strains into cells . This action disrupts the normal pathway of HIV-1 infection, potentially slowing the progression of the disease .
Result of Action
The primary result of the compound’s action is the prevention of HIV-1 entry into cells . By acting as a CCR5 antagonist, it can potentially slow the progression of HIV-1 infection .
Safety and Hazards
The safety data sheet for Hydrochloric acid, a related compound, indicates that it is corrosive to metals, causes severe skin burns and eye damage, and may cause respiratory irritation . Similarly, 4-(Hydroxymethyl)imidazole hydrochloride is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Future Directions
The future directions in the research of similar compounds are promising. For instance, Hydroxymethylfurfural (HMF) derivatives are being explored as promising alternatives of fossil-based diols and dicarboxylic acids for the synthesis of polyesters . Another study discusses the production and derivative chemistry of various hydrophobic analogs of HMF .
properties
IUPAC Name |
4-(hydroxymethyl)piperidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c8-4-5-1-2-7-3-6(5)9;/h5-9H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOSFSLEEORCKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1CO)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)piperidin-3-ol hydrochloride | |
CAS RN |
1951441-80-7 |
Source


|
| Record name | 4-Piperidinemethanol, 3-hydroxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1951441-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methoxy-3-(toluene-4-sulfonyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol](/img/structure/B6333407.png)
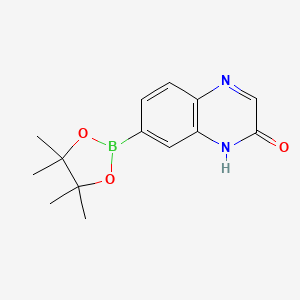
![1-Methylspiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride; 95%](/img/structure/B6333445.png)
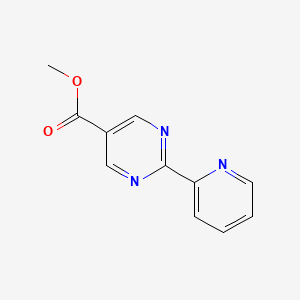



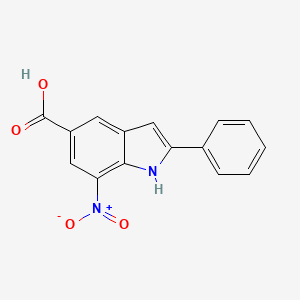
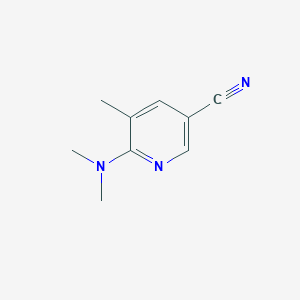

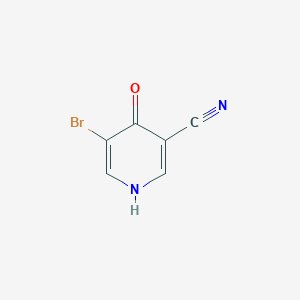


![t-Butyl (3S,4R)-3-amino-4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B6333515.png)